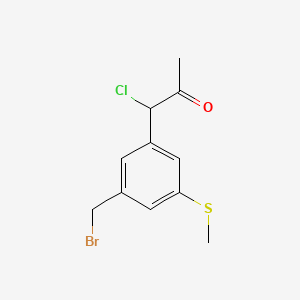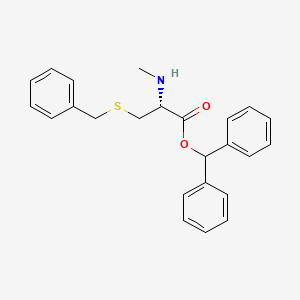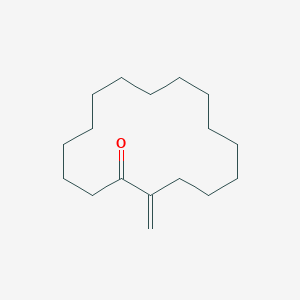
2-Methylidenecyclohexadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidenecyclohexadecan-1-one is an organic compound with the molecular formula C17H30O It is a ketone with a cyclohexadecane ring structure and a methylene group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenecyclohexadecan-1-one typically involves the cyclization of long-chain alkenes or the oxidation of corresponding alcohols. One common method is the catalytic hydrogenation of cyclohexadec-2-en-1-one, followed by dehydrogenation to introduce the methylene group. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidenecyclohexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-Methylidenecyclohexadecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylidenecyclohexadecan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexadecanone: Lacks the methylene group, resulting in different reactivity.
2-Methylcyclohexadecanone: Similar structure but with a methyl group instead of a methylene group.
Cyclohexadec-2-en-1-one: Contains a double bond, leading to distinct chemical properties.
Uniqueness
2-Methylidenecyclohexadecan-1-one is unique due to the presence of the methylene group, which imparts specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
1027-10-7 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-methylidenecyclohexadecan-1-one |
InChI |
InChI=1S/C17H30O/c1-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(16)18/h1-15H2 |
Clé InChI |
YCMKXXXJUDFYCV-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



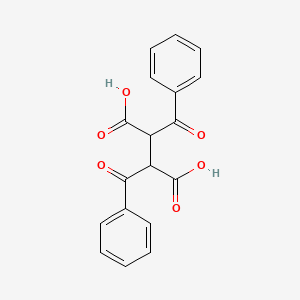

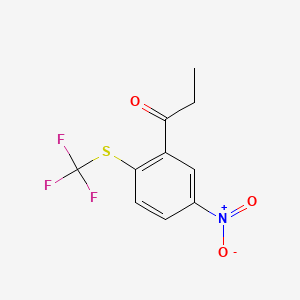
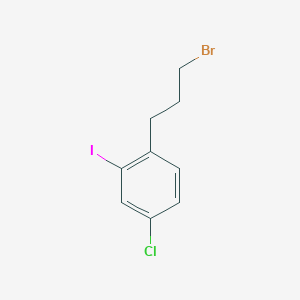
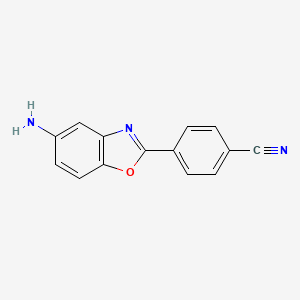
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)

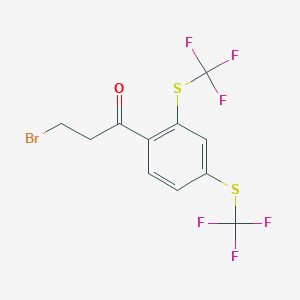
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
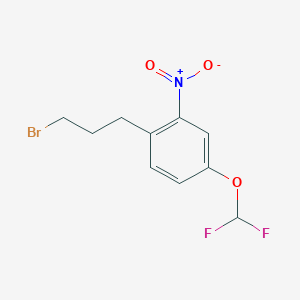
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
